5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6/h3-5,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFFPUSVXGKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32387-22-7 | |
| Record name | 5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method includes the reaction of 5-methoxyindole with methyl iodide under basic conditions to introduce the methyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C₁₁H₁₃N₁O₃
- CAS Number : 32387-22-7
- IUPAC Name : 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
The compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position of the indole ring. These structural attributes contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines while demonstrating low toxicity to normal cells. The mechanism of action primarily involves the inhibition of survivin, a protein that prevents apoptosis in cancer cells.
Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|
| MCF-7 (Breast) | 4.7 | Low |
| HeLa (Cervical) | TBD | Low |
| A549 (Lung) | TBD | Low |
Case Study : In vitro studies demonstrated that treatment with this compound led to significant cell death in MCF-7 and HeLa cell lines, confirming its potential as an anticancer agent.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of ischemic stroke. Administration post-stroke has shown to preserve mitochondrial function and reduce oxidative stress.
Case Study: Neuroprotection in Stroke Models
In a study involving ischemic stroke models, administration of this compound resulted in improved functional recovery and reduced neuronal damage. The compound mitigated oxidative stress and enhanced mitochondrial health during reperfusion.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. It has been shown to suppress iron-induced lipid peroxidation and demonstrate protective effects against oxidative stress-induced damage in neuronal cells.
Antioxidant Activity Data
| Test System | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y Cells | TBD | Inhibition of lipid peroxidation |
| Rat Brain Synaptosomes | TBD | Reduction of superoxide generation |
Potential Cosmetic Applications
Due to its antioxidant properties, there is potential for using this compound in cosmetic formulations aimed at reducing oxidative stress on the skin. Research into its stability and efficacy in topical applications is ongoing.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by preserving mitochondrial function and reducing oxidative stress in the context of stroke . The compound may also interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Substituent Position Sensitivity: The position of substituents significantly impacts biological activity.
Functional Group Modifications :
- Replacement of the carboxylic acid with ester groups (e.g., methyl or ethyl esters) alters solubility and bioavailability. For instance, methyl 5-methoxy-1H-indole-3-carboxylate (Similarity: 0.91 to the target compound) is more lipophilic, favoring blood-brain barrier penetration .
- Chlorinated analogs (e.g., 5-chloroindole-2-carboxamides ) exhibit enhanced metabolic stability in vivo compared to methoxy-substituted derivatives .
Pharmacological and Physicochemical Properties
- Lipid-Lowering Activity : The target compound’s analogs (e.g., N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides ) reduce serum cholesterol in preclinical models, with IC₅₀ values in the micromolar range .
- Antiproliferative Effects : 5-Methoxy-1H-indole-2-carbohydrazide derivatives inhibit cancer cell proliferation (e.g., IC₅₀ = 8–12 µM against MCF-7 cells) .
- Solubility and Stability : The carboxylic acid moiety in the target compound enhances water solubility compared to ester derivatives but may reduce membrane permeability .
Biological Activity
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a member of the indole family, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11NO3, featuring an indole ring with a methoxy group and a carboxylic acid functional group. The presence of these substituents may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The compound's mechanism involves the modulation of cellular pathways associated with cell proliferation and apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 12.0 | Cell cycle arrest at G2/M phase |
| HeLa (cervical) | 9.8 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against several pathogenic bacteria and fungi. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.0 µg/mL |
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Candida albicans | 7.8 µg/mL |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The indole structure allows for high-affinity binding to multiple receptors involved in cellular signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of enzymes related to cancer progression and microbial resistance.
- Antioxidant Properties : The methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
Case Studies
A recent study evaluated the efficacy of several indole derivatives, including this compound, in treating resistant bacterial strains. The results indicated that this compound significantly reduced bacterial viability in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents against resistant pathogens .
Another investigation focused on its anticancer effects, comparing it with established chemotherapeutic agents like cisplatin. The findings revealed that while cisplatin showed higher toxicity towards cancer cells, this compound exhibited a more favorable safety profile on non-cancerous cells, indicating its potential for selective targeting in cancer therapy .
Q & A
Q. What are the key structural features and functional groups of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid?
The compound features:
- A methoxy group (-OCH₃) at the 5-position of the indole ring.
- A methyl group (-CH₃) at the 2-position.
- A carboxylic acid (-COOH) at the 3-position.
These substituents influence its electronic properties, solubility, and biological interactions. Structural confirmation relies on techniques like NMR (to identify proton environments) and X-ray crystallography (for absolute configuration). Substituted indoles often exhibit planar aromatic systems with hydrogen-bonding capacity, critical for ligand-receptor interactions .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis typically involves:
Esterification : Starting with 5-methoxyindole-2-carboxylic acid, esterified in methanol with sulfuric acid catalysis.
Condensation : Reaction with hydrazine hydrate to form acid hydrazide intermediates.
Cyclization : Under controlled conditions (e.g., acetic acid reflux) to assemble the indole core.
Alternative routes may use Fischer indole synthesis for analogous structures, leveraging ketone precursors and acid catalysis .
Q. How is the compound characterized post-synthesis?
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and purity | Methoxy protons at δ 3.8–4.0 ppm; aromatic protons in δ 6.5–7.5 ppm |
| Mass Spectrometry (MS) | Verify molecular weight | [M+H]⁺ peak at m/z corresponding to C₁₂H₁₁NO₃ (e.g., 217.07) |
| HPLC | Assess purity | Retention time matching reference standards |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key factors include:
- Temperature : Higher temperatures (e.g., reflux in acetic acid at 110°C) enhance cyclization efficiency but may risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) accelerate esterification, while bases (e.g., NaOAc) stabilize intermediates during condensation .
Example optimization : Refluxing with sodium acetate in acetic acid increased yields by 15% in analogous indole syntheses .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Deuterated solvent artifacts : Ensure solvents (e.g., DMSO-d₆) do not obscure key peaks.
- Impurity profiling : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .
Case study : A methyl group at C2 in a related compound caused unexpected splitting in ¹H NMR; HSQC confirmed coupling with adjacent protons .
Q. What computational tools can predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution.
- Molecular docking (AutoDock, Schrödinger) : Simulates interactions with biological targets (e.g., enzymes or receptors).
- MD simulations : Assess stability of ligand-protein complexes over time.
Application : DFT calculations for 5-methoxyindole derivatives revealed enhanced nucleophilicity at C4, guiding functionalization strategies .
Q. How to evaluate the compound’s potential biological activity?
- In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization or SPR.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP for membrane permeability) via tools like SwissADME.
- Structural analogs : Compare with bioactive indoles (e.g., COX-2 inhibitors) to infer mechanisms.
Example : A benzo[g]indole analog showed nanomolar affinity for serotonin receptors, suggesting similar scaffolds may target neurological pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields?
- Reagent purity : Impurities in starting materials (e.g., <95% 5-methoxyindole) reduce yields.
- Workup protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects recovery.
- Ambient conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar).
Resolution : Replicate methods with strict anhydrous conditions and report yields as mean ± SD across triplicate trials .
Methodological Best Practices
Q. What safety protocols are essential during synthesis?
- PPE : Gloves, goggles, and lab coats to handle irritants (e.g., acetic acid).
- Ventilation : Use fume hoods for volatile reagents (hydrazine derivatives).
- Waste disposal : Neutralize acidic byproducts before disposal .
Q. How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
